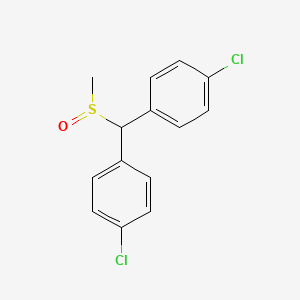
Bis(p-chlorophenyl)methyl methyl sulfoxide
Cat. No. B8348455
Key on ui cas rn:
65632-81-7
M. Wt: 299.2 g/mol
InChI Key: MISZMYAXIUHGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04117168
Procedure details


A solution of 10.7 grams (0.0525 mole) of m-chloroperbenzoic acid in 150 ml. of chloroform was slowly added to a cool solution (5°-7° C.) of 14.1 grams (0.050 mole) of bis(p-chlorophenyl)methyl methyl sulfide in 500 ml. of chloroform, and the resulting solution stirred for 2 hours at a temperature of 5° C., while a white precipitate formed. The mixture after warming to ambient temperature and holding at this temperature for a two hour period was then mixed with a solution having 20 grams of potassium carbonate in 200 ml. of water. The chloroform phase was then removed and washed with 100 ml. of water, and the chloroform distilled off; the vacuum distillation leaving 14.7 grams of a crude product which was recrystallized twice from 2,2,4-trimethylpentane-benzene (2:1) mixture to yield 11.7 grams (78 percent) of the white colored solid of bis(p-chlorophenyl)methyl methyl sulfoxide with a melting point of 109.5°-110.5° C.


Name
bis(p-chlorophenyl)methyl methyl sulfide
Quantity
14.1 g
Type
reactant
Reaction Step Two




Name
Yield
78%
Identifiers


|
REACTION_CXSMILES
|
ClC1C=CC=C(C(OO)=[O:9])C=1.C(Cl)(Cl)Cl.[CH3:16][S:17][CH:18]([C:26]1[CH:31]=[CH:30][C:29]([Cl:32])=[CH:28][CH:27]=1)[C:19]1[CH:24]=[CH:23][C:22]([Cl:25])=[CH:21][CH:20]=1.C(=O)([O-])[O-].[K+].[K+]>O>[CH3:16][S:17]([CH:18]([C:19]1[CH:20]=[CH:21][C:22]([Cl:25])=[CH:23][CH:24]=1)[C:26]1[CH:31]=[CH:30][C:29]([Cl:32])=[CH:28][CH:27]=1)=[O:9] |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.7 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
bis(p-chlorophenyl)methyl methyl sulfide
|
|
Quantity
|
14.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CSC(C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was then mixed with a solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The chloroform phase was then removed
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 100 ml
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
of water, and the chloroform distilled off
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the vacuum distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
leaving 14.7 grams of a crude product which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized twice from 2,2,4-trimethylpentane-benzene (2:1) mixture
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CS(=O)C(C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.7 g | |
| YIELD: PERCENTYIELD | 78% | |
| YIELD: CALCULATEDPERCENTYIELD | 78.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
